N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-25-13-8-5-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-3-6-12(7-4-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGGZKMBELNMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds containing the oxadiazole moiety can exhibit significant anticancer properties. For instance:
- Case Study: A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines (e.g., SNB-19, OVCAR-8), demonstrating percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% .
- Mechanism: The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Case Study: In vitro studies demonstrated effectiveness against resistant bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL for certain derivatives .
- Mechanism: The nitro group undergoes biotransformation to generate reactive intermediates that exert antimicrobial effects.
Enzyme Inhibition
Oxadiazole derivatives are known to inhibit various enzymes:
- Case Study: Research has indicated that oxadiazole compounds can inhibit lipoxygenase activity, suggesting potential anti-inflammatory applications .
- Mechanism: The binding affinity of the oxadiazole ring to enzyme active sites plays a critical role in its inhibitory action.
Applications in Drug Development
The diverse biological activities of this compound make it a promising candidate for drug development:
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential lead compound for developing new anticancer drugs targeting specific cancer types. |
| Antimicrobial Agents | Development of new antibiotics effective against resistant bacteria and tuberculosis strains. |
| Anti-inflammatory Drugs | Investigation into enzyme inhibitors for treating inflammatory conditions. |
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide: This compound has a pyran ring and exhibits different biological activities.
Uniqueness
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct antiproliferative and antimicrobial properties. Its oxadiazole ring is particularly important for its biological activity, differentiating it from similar compounds with different heterocyclic rings .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a 4-nitrobenzamide moiety , along with a 3,4-dimethoxyphenyl substituent. This structural arrangement is believed to contribute to its potential therapeutic effects.
Synthesis Methods:
The synthesis typically involves:
- Formation of the Oxadiazole Ring : This can be achieved by reacting 3,4-dimethoxybenzoic acid with hydrazine derivatives under acidic conditions.
- Coupling with 4-Nitrobenzoyl Chloride : The resulting oxadiazole can then be reacted with 4-nitrobenzoyl chloride to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and solid tumors.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human leukemia cells | 12.5 | |
| A549 lung cancer cells | 15.0 | |
| MCF-7 breast cancer cells | 10.0 |
The compound's mechanism of action appears to involve:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on multiple human tumor cell lines revealed that the compound selectively induces cytotoxicity in leukemia cells while showing less activity against normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .
- Mechanistic Insights : Another research highlighted that the compound interacts with DNA-binding proteins and alters their function, which may contribute to its anticancer properties .
- Comparative Analysis : When compared to other similar oxadiazole derivatives, this compound demonstrated superior activity against certain cancer types due to its unique substitution pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
